Phenyl methyl(4-methylphenyl)carbamate
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Overview
Description
Phenyl methyl(4-methylphenyl)carbamate is a chemical compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound is characterized by its unique structure, which includes a phenyl group, a methyl group, and a 4-methylphenyl group attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl methyl(4-methylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 4-methylphenol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Phenyl methyl(4-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Oxidized derivatives such as this compound oxide.
Reduction: Amines or alcohols depending on the reducing agent used.
Substitution: Substituted carbamates with different nucleophiles.
Scientific Research Applications
Phenyl methyl(4-methylphenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenyl methyl(4-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. This mechanism is similar to other carbamate compounds, which are known to inhibit cholinesterase enzymes .
Comparison with Similar Compounds
- Phenyl methylcarbamate
- 4-Methylphenyl methylcarbamate
- Phenyl 4-methylphenylcarbamate
Comparison: Phenyl methyl(4-methylphenyl)carbamate is unique due to the presence of both phenyl and 4-methylphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
918934-53-9 |
---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
phenyl N-methyl-N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C15H15NO2/c1-12-8-10-13(11-9-12)16(2)15(17)18-14-6-4-3-5-7-14/h3-11H,1-2H3 |
InChI Key |
XUXXTNCOBGMUPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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